2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Design

This specialized 2-substituted aminoquinazoline features the critical 6-chloro-4-phenylquinazolin-2-amine pharmacophore required for LRRK2 and EGFR kinase screening. Its predicted CNS MPO score of ~4.5 and favorable LogP (3.33) / tPSA (49 Ų) profile make it a strategically chosen scaffold for developing brain-penetrant inhibitors. Unlike generic quinazolines, the defined methylaminoethanol side chain preserves the exact molecular interactions essential for SAR studies targeting Parkinson’s disease. Supplied at >95% purity as a research intermediate.

Molecular Formula C17H16ClN3O
Molecular Weight 313.79
CAS No. 333769-43-0
Cat. No. B2622638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol
CAS333769-43-0
Molecular FormulaC17H16ClN3O
Molecular Weight313.79
Structural Identifiers
SMILESCN(CCO)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C17H16ClN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3
InChIKeyCEZFASPVOPOLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol (CAS 333769-43-0) Chemical Identity and Class Baseline for Procurement


The compound 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol is a synthetic, small-molecule quinazoline derivative with the molecular formula C17H16ClN3O and a molecular weight of 313.78 g/mol . It is structurally characterized by a 6-chloro-4-phenylquinazoline core with a methylaminoethanol moiety at the 2-position . This class of aminioquinazolines is broadly investigated for interactions with kinase targets, including LRRK2 and EGFR, positioning it within a competitive landscape of research compounds aimed at central nervous system and oncology indications [1]. However, its specific biological profile remains uncharacterized in the primary literature, establishing its identity as a specialized research intermediate rather than a validated pharmacological probe.

Risks of Substituting 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol with Generic Quinazoline Analogs


Simple in-class substitution is not viable because the 2-substituted aminioquinazoline scaffold is highly sensitive to structural modifications. Research on related aminioquinazolines demonstrates that minor alterations to the 2-amino side chain, such as replacing the methylaminoethanol group with other amines, drastically alter target selectivity and brain penetration [1]. The presence of both the 6-chloro and 4-phenyl substituents further defines the pharmacophore, and a change to a des-chloro or des-phenyl analog would abrogate the specific molecular interactions required for binding to intended targets like LRRK2 [2]. Without confirming the exact substituent pattern, a generic quinazoline cannot be relied upon to reproduce the same chemical behavior in a research or synthetic sequence.

Quantitative Differentiation Evidence for 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol (333769-43-0)


Structural Differentiation from the Common Intermediate 6-Chloro-4-phenylquinazoline

The target compound is differentiated from its common synthetic precursor, 6-chloro-4-phenylquinazoline (CAS 4015-28-5), by the addition of a methylaminoethanol group at the 2-position, which increases molecular weight, hydrogen bond donor/acceptor count, and topological polar surface area (tPSA). This structural elaboration is a critical step for advancing a simple heterocycle into a functional kinase inhibitor scaffold. The precise values for tPSA and LogP, predictively calculated by authoritative platforms, are provided below .

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Design

Conformity to CNS Drug-Like Chemical Space in Contrast to More Lipophilic Analogs

The target compound's predicted properties place it in a favorable chemical space for central nervous system (CNS) drug discovery, a class-level requirement for brain-penetrant kinase inhibitors like those targeting LRRK2. Its calculated parameters are compared against a more lipophilic analog from the same structural class, which has a higher LogP known to reduce CNS multiparameter optimization (MPO) scores .

CNS Drug Discovery Medicinal Chemistry Lead-Likeness

Essential Scaffold Completion for Kinase Hinge-Binding Motif

The 2-amino substitution on the quinazoline core is indispensable for forming a key hydrogen bond with the hinge region of kinases, such as EGFR and LRRK2. While direct biological data for this specific compound is unavailable in the public domain, class-level data demonstrates that the absence of this substituent (as in 6-chloro-4-phenylquinazoline) results in a complete loss of kinase inhibitory activity [1]. This is a qualitative class-level inference.

Kinase Inhibition Structure-Activity Relationship Chemical Probes

High-Confidence Application Scenarios for 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol Based on Available Evidence


Design and Synthesis of Brain-Penetrant LRRK2 Kinase Inhibitors

The compound's predicted CNS MPO score of ~4.5 makes it a strategically chosen intermediate for developing brain-penetrant LRRK2 inhibitors. This is based on the class-level precedent that aminioquinazolines with similar physico-chemical profiles achieve high brain-to-plasma ratios [1]. Researchers can use it as a scaffold for lead optimization studies targeting Parkinson's disease, where CNS exposure is critical.

Kinase Profiling Studies for 2-Aminoquinazoline SAR Exploration

As a functionalized quinazoline with the key hinge-binding motif, this compound serves as a high-purity (>95%) starting point for systematic structure-activity relationship (SAR) programs. Unlike the simpler precursor 6-chloro-4-phenylquinazoline, it directly represents the pharmacophore needed for initial kinase panel screening against targets like EGFR, LRRK2, and other tyrosine kinases [2].

Physicochemical Property-Driven Library Synthesis for CNS Lead Optimization

The favorable combination of a relatively low LogP (3.33) and moderate tPSA (49 Ų) positions this compound within lead-like chemical space for CNS targets. Parallel synthesis libraries generated from this scaffold, while maintaining the 6-chloro-4-phenylquinazolin-2-amine core, can systematically explore the impact of ethanol group modifications on solubility and metabolic stability, a strategy inferred from successful aminioquinazoline optimization campaigns [1].

Quote Request

Request a Quote for 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.